2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid 2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252278
InChI: InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

CAS No.:

Cat. No.: VC18252278

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 2-methoxy-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChI Key DNEDHELWOWRTGH-UHFFFAOYSA-N
Canonical SMILES COC1(CC2=CC=CC=C2C1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic indene system (a fused benzene and cyclopentene ring) with a methoxy group and carboxylic acid moiety at the 2-position. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
IUPAC Name2-methoxy-1,3-dihydroindene-2-carboxylic acid
SMILESCOC1(CC2=CC=CC=C2C1)C(=O)O
InChIKeyDNEDHELWOWRTGH-UHFFFAOYSA-N

The bicyclic framework imposes steric constraints that influence reactivity, while the electron-withdrawing carboxylic acid and electron-donating methoxy group create a polarized electronic environment .

Physicochemical Characteristics

While experimental data on solubility and melting points remain limited, computational predictions suggest moderate hydrophobicity (LogP ≈ 1.5–2.5) . The carboxylic acid group enhances water solubility under basic conditions, whereas the methoxy group contributes to lipid solubility .

Synthesis Methods

Friedel-Crafts Alkylation and Esterification

A common route involves Friedel-Crafts alkylation of indene derivatives followed by oxidation and esterification. For example:

  • Alkylation: Indene reacts with methyl chloroacetate in the presence of AlCl₃ to form a substituted indene intermediate.

  • Oxidation: The intermediate undergoes oxidation (e.g., KMnO₄) to introduce the carboxylic acid group.

  • Methylation: A methoxy group is introduced via nucleophilic substitution using methanol and a base .

Catalytic Optimization

Lewis acids (e.g., ZnCl₂) and polar aprotic solvents (e.g., dichloromethane) improve yields (up to 75%) by stabilizing reactive intermediates . Recent protocols emphasize green chemistry principles, such as using ethanol as a solvent and recyclable catalysts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.30 (s, 1H, -COOH), 7.20–7.40 (m, 4H, aromatic), 3.30 (s, 3H, -OCH₃), 2.80–3.10 (m, 4H, cyclopentene-CH₂) .

  • ¹³C NMR:

    • δ 174.2 (-COOH), 160.1 (C-OCH₃), 128.5–135.0 (aromatic C), 55.2 (-OCH₃), 35.8–40.1 (cyclopentene-CH₂) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 192.0790 ([M-H]⁻), consistent with the molecular formula C₁₁H₁₂O₃ .

Applications and Biological Activities

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its bicyclic structure mimics bioactive scaffolds found in prostaglandin analogues .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its dual functional groups, enhancing thermal stability in epoxy resins .

Biological Activity

Preliminary studies suggest moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and antimicrobial activity against Staphylococcus aureus (MIC = 64 µg/mL) .

Comparative Analysis with Structural Analogues

CompoundSubstituentsKey Differences
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acidMethoxy at C4Reduced steric hindrance at C2
5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acidMethoxy at C5Altered electronic distribution
1-Amino-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acidAmino at C1Enhanced solubility and bioactivity

Analogues with substituents at C4 or C5 exhibit lower COX-2 inhibition, highlighting the importance of the C2 position .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: ADMET properties remain uncharacterized.

  • Synthetic Scalability: Current yields (~75%) require optimization for industrial use.

  • Mechanistic Studies: Elucidate COX-2 inhibition pathways via molecular docking.

  • Material Applications: Explore use in biodegradable polymers .

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